molecular formula C19H24N4O2 B2640394 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide CAS No. 1797975-19-9

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide

Cat. No.: B2640394
CAS No.: 1797975-19-9
M. Wt: 340.427
InChI Key: STPCENPKCYEMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dimethyl and morpholinyl-pyrimidinyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrimidine ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the morpholine group: The morpholine group is introduced via nucleophilic substitution reactions.

    Attachment of the benzamide core: The benzamide core is attached through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N-{[6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl]methyl}benzamide
  • 2,5-dimethyl-N-{[6-methyl-2-(pyrrolidin-4-yl)pyrimidin-4-yl]methyl}benzamide

Uniqueness

2,5-dimethyl-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,5-dimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-4-5-14(2)17(10-13)18(24)20-12-16-11-15(3)21-19(22-16)23-6-8-25-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPCENPKCYEMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.